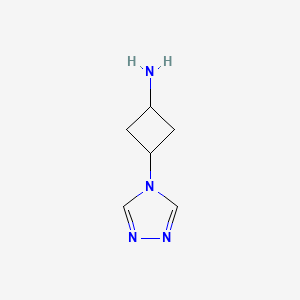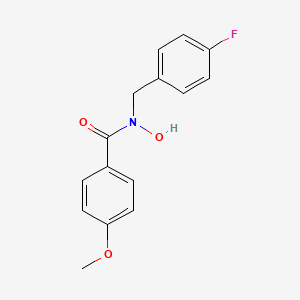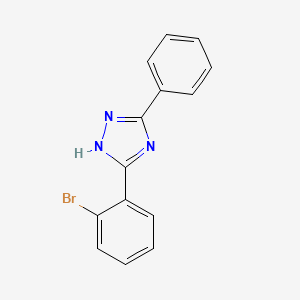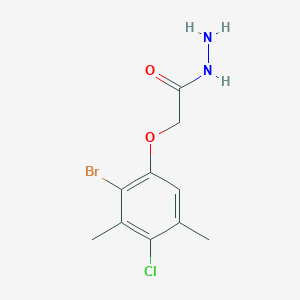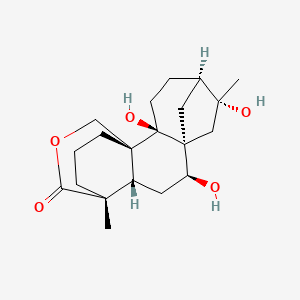
4-Nitropyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitropyridine hydrochloride is a chemical compound that belongs to the class of nitropyridines. It is a derivative of pyridine, where a nitro group is attached to the fourth position of the pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Nitropyridine hydrochloride can be synthesized through a two-step continuous flow process starting from pyridine N-oxide. The first step involves the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid to produce 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride to yield 4-nitropyridine .
Industrial Production Methods
In industrial settings, the continuous flow methodology is preferred due to its ability to minimize the accumulation of highly energetic and potentially explosive nitration products. This method also allows for better control of reaction conditions, leading to higher yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitropyridine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or hydrazine hydrate.
Substitution: Reagents such as ammonia or amines can be used for substitution reactions.
Major Products Formed
Reduction: 4-Aminopyridine is a major product formed from the reduction of this compound.
Substitution: Various substituted pyridines can be formed depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitropyridine hydrochloride has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-nitropyridine hydrochloride involves its reactivity as a nitro compound. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminopyridine: A reduction product of 4-nitropyridine hydrochloride, used in the treatment of multiple sclerosis.
4-Chloropyridine: A halogenated derivative of pyridine, used as an intermediate in organic synthesis.
4-Bromopyridine: Another halogenated pyridine derivative with applications in pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its nitro group, which imparts distinct reactivity and functional properties compared to other pyridine derivatives. This makes it a valuable intermediate in the synthesis of a wide range of chemical compounds .
Propriétés
Formule moléculaire |
C5H5ClN2O2 |
|---|---|
Poids moléculaire |
160.56 g/mol |
Nom IUPAC |
4-nitropyridine;hydrochloride |
InChI |
InChI=1S/C5H4N2O2.ClH/c8-7(9)5-1-3-6-4-2-5;/h1-4H;1H |
Clé InChI |
LSSVVJYZSHLSTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


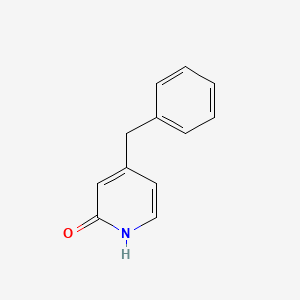

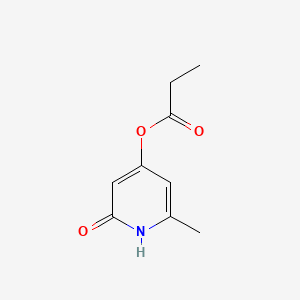

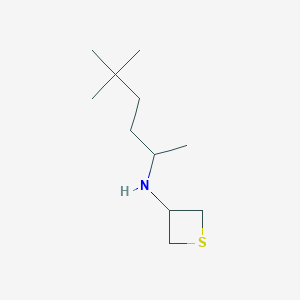
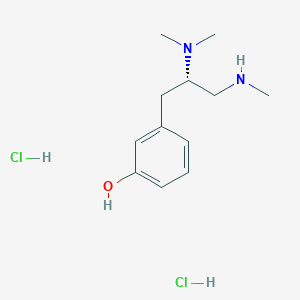

![5-Bromo-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13025950.png)
